molecular formula C28H23N3O5 B1243080 methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate CAS No. 108043-96-5

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Cat. No.: B1243080
CAS No.: 108043-96-5
M. Wt: 481.5 g/mol
InChI Key: RSMGKDNRKDOIHL-DTHMXLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is a small molecule drug developed by Kyowa Hakko Kogyo Co., Ltd. It is primarily known for its role as a specific inhibitor of cyclic GMP-dependent protein kinase (PKG). This compound has been studied extensively for its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the role of PKG in various biochemical pathways.

    Biology: It helps in understanding the signaling mechanisms involving cyclic GMP.

    Medicine: It has potential therapeutic applications in treating cancers and other diseases where PKG plays a crucial role.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate exerts its effects by specifically inhibiting PKG. This inhibition affects various molecular targets and pathways, including the regulation of intracellular levels of cyclic GMP. By blocking PKG, KT 5822 can modulate processes such as cell proliferation, apoptosis, and differentiation, which are critical in cancer development and progression .

Comparison with Similar Compounds

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is unique in its specific inhibition of PKG. Similar compounds include:

Properties

CAS No.

108043-96-5

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C28H23N3O5/c1-27-28(35-3,26(33)34-2)12-19(36-27)30-17-10-6-4-8-14(17)21-22-16(13-29-25(22)32)20-15-9-5-7-11-18(15)31(27)24(20)23(21)30/h4-11,19H,12-13H2,1-3H3,(H,29,32)/t19-,27+,28+/m0/s1

InChI Key

RSMGKDNRKDOIHL-DTHMXLAUSA-N

Isomeric SMILES

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC

Synonyms

antibiotic KT 5822
KT 5822
KT-5822

Origin of Product

United States

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